molecular formula C13H13N3O2S B495350 5-ethyl-4-methyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione CAS No. 879577-16-9

5-ethyl-4-methyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B495350
CAS No.: 879577-16-9
M. Wt: 275.33g/mol
InChI Key: ULNXUUXSGFZVPN-UHFFFAOYSA-N
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Description

8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound It features a unique structure that combines elements of pyridine, thieno, and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’4,5]thieno[3,2-e][1,4]diazepine-2,5-dione: This compound is unique due to its specific combination of ring structures.

    Other Pyrido[3,2-e][1,4]diazepine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

Uniqueness

The uniqueness of 8-ethyl-9-methyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-ethyl-4-methyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-3-8-6(2)4-7-10-11(19-13(7)15-8)12(18)14-5-9(17)16-10/h4H,3,5H2,1-2H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNXUUXSGFZVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C3=C(S2)C(=O)NCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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